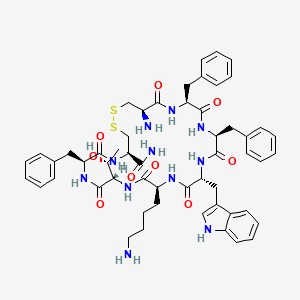

L-Cysteinamide, L-cysteinyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-phenylalanyl-, cyclic (1-8)-disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BIM-23268 is a synthetic peptide compound that acts as a somatostatin receptor agonist. It was initially developed by Biomeasure, Inc. for potential therapeutic applications in endocrinology and metabolic diseases. Somatostatin receptors are involved in regulating the endocrine system and inhibiting the release of various secondary hormones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIM-23268 involves solid-phase peptide synthesis (SPPS), a common method for creating peptide-based compounds. The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Cleavage from Resin: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of BIM-23268 would likely follow similar SPPS techniques but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

BIM-23268 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Functional groups on the peptide can be substituted to alter its properties or activity.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Various nucleophiles or electrophiles can be employed depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in free thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool to study peptide-receptor interactions and to develop new synthetic methodologies.

Biology: Investigated for its role in modulating somatostatin receptor activity, which is crucial in many physiological processes.

Medicine: Explored for its therapeutic potential in treating endocrine disorders, such as acromegaly and neuroendocrine tumors.

Industry: Potential applications in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

BIM-23268 exerts its effects by binding to somatostatin receptors, particularly subtypes 2 and 5. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects. This mechanism helps regulate hormone secretion and has implications for treating diseases characterized by hormone overproduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

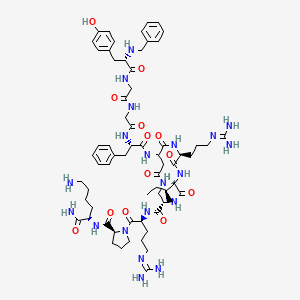

Octreotide: Another somatostatin analog used clinically for similar indications.

Lanreotide: A long-acting somatostatin analog with similar therapeutic uses.

Pasireotide: A newer somatostatin analog with broader receptor subtype affinity.

Uniqueness

BIM-23268 is unique in its specific receptor subtype selectivity and its potential for fine-tuning receptor activation. Unlike some other analogs, it has been designed to target specific somatostatin receptor subtypes, which may offer advantages in terms of efficacy and side effect profile .

Eigenschaften

CAS-Nummer |

181650-80-6 |

|---|---|

Molekularformel |

C54H67N11O9S2 |

Molekulargewicht |

1078.3 g/mol |

IUPAC-Name |

(4R,7S,10S,13S,16R,19S,22S,25R)-25-amino-13-(4-aminobutyl)-7,19,22-tribenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carboxamide |

InChI |

InChI=1S/C54H67N11O9S2/c1-32(66)46-54(74)63-43(27-35-19-9-4-10-20-35)52(72)64-45(47(57)67)31-76-75-30-38(56)48(68)60-41(25-33-15-5-2-6-16-33)50(70)61-42(26-34-17-7-3-8-18-34)51(71)62-44(28-36-29-58-39-22-12-11-21-37(36)39)53(73)59-40(49(69)65-46)23-13-14-24-55/h2-12,15-22,29,32,38,40-46,58,66H,13-14,23-28,30-31,55-56H2,1H3,(H2,57,67)(H,59,73)(H,60,68)(H,61,70)(H,62,71)(H,63,74)(H,64,72)(H,65,69)/t32-,38+,40+,41+,42+,43+,44-,45+,46+/m1/s1 |

InChI-Schlüssel |

JNMPZUZCPFIJGJ-OCZUONHDSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)N)CC6=CC=CC=C6)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)N)CC6=CC=CC=C6)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)

![[3H]pentazocine](/img/structure/B10770819.png)

![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)

![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)

![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)

![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)

![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)